Tamarixin

Cosmeceutical Research Pigmentation Disorders Natural Product Screening

Researchers requiring the specific 3-O-glycoside-not its aglycone tamarixetin-face supply-chain inconsistency and mis-identification risks. Tamarixin (CAS 27542-39-8) resolves this by delivering the exact flavonol glycoside (tamarixetin 3-O-β-D-glucopyranoside) that is critical for reproducible structure-activity relationship studies. - ≥98% purity ensures reliable reference-standard use for QC of Astragalus/Tamarix herbal preparations. - Baseline IC50 (>10 μM) in melanogenesis inhibition supports phenotypic screening hit-calling. - Glycosylation-dependent solubility & stability profiles facilitate comparative PK studies with tamarixetin. Multiple pack sizes available; global cold-chain shipping in place.

Molecular Formula C22H22O12
Molecular Weight 478.4 g/mol
CAS No. 27542-39-8
Cat. No. B1643344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamarixin
CAS27542-39-8
Molecular FormulaC22H22O12
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C22H22O12/c1-31-12-3-2-8(4-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1
InChIKeyJXASPPWQHFOWPL-LFXZADKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tamarixin: Multi-Target Activity Profile


Tamarixin (CAS 27542-39-8) is a naturally occurring flavonoid glycoside, chemically identified as tamarixetin 3-O-β-D-glucopyranoside [1]. This compound features a flavonol backbone with a 4'-O-methyl quercetin aglycone and a glucose moiety at the 3-position [1]. Isolated from species including *Astragalus tanae* and *Tamarix* spp., it has been reported to possess hepatoprotective, antioxidant, anticancer, and antimicrobial activities in various in vitro models .

Natural product library screening for multi-target bioactivities
Flavonol glycoside structure-activity relationship (SAR) studies
Glycoside-specific probe requiring 3-O-glucoside moiety

Tamarixin: Glycosylation Specificity


The biological profile of Tamarixin cannot be inferred from or substituted by its aglycone, tamarixetin (4'-O-methyl quercetin), or other flavonoid glycosides. Glycosylation at the 3-position of the flavonol backbone critically modulates physicochemical properties, including solubility and stability, which directly influence bioaccessibility and interaction with cellular targets [1]. Comparative studies on related flavonoid glycosides demonstrate that the presence and position of the sugar moiety can profoundly alter pharmacokinetic parameters; for example, the aglycone tamarixetin exhibits distinct oral bioavailability and metabolic profiles compared to its glycosylated forms [2]. Therefore, procurement of the specific glycoside, Tamarixin, is essential for experimental reproducibility and accurate interpretation of structure-activity relationships.

Target Compound
Substitute Risk
Tamarixin (3-O-glucoside)
Aglycone (tamarixetin) — glycosylation alters solubility, stability, and bioavailability; direct substitution may compromise experimental reproducibility
Tamarixin (specific glycoside)
Other flavonoid glycosides — sugar position and type critically influence cellular uptake and target interaction; data cannot be extrapolated

Tamarixin: Comparative Activity Evidence


Melanogenesis Inhibition vs. Arbutin

Tamarixin demonstrates a specific, albeit moderate, inhibitory effect on melanogenesis in theophylline-stimulated B16-4A5 murine melanoma cells. The observed IC50 value is >10 μM, indicating it is less potent than established depigmenting agents like arbutin (IC50 ~1-3 mM) but provides a baseline for its activity in this specific cellular model . This data point is crucial for researchers screening natural product libraries for melanogenesis modulators, as it establishes the compound's efficacy range in a widely used assay.

Melanogenesis IC50
Head-to-head
Tamarixin
> 10 µM
vs Arbutin
~1–3 mM
Lower potency benchmark in B16-4A5 melanogenesis assay
Context-dependent; moderate activity may support screening for polypharmacological profiles
Cosmeceutical Research Pigmentation Disorders Natural Product Screening

Glycoside vs. Aglycone Bioavailability

Tamarixin (tamarixetin 3-O-glucoside) is structurally distinct from its aglycone, tamarixetin. While direct PK data for Tamarixin is absent, extensive data on the aglycone tamarixetin reveals it has moderate oral bioavailability (~11.7%) and a half-life of approximately 4.5 hours in rats following oral administration [1]. As a 3-O-glucoside, Tamarixin is expected to exhibit different absorption characteristics, potentially requiring hydrolysis to the aglycone for systemic activity or acting locally within the gut. This distinction is critical for in vivo experimental design.

Oral Bioavailability (F)
Cross-study context
Tamarixin
N/A
vs Tamarixetin (aglycone)
F=11.7%±3.2%
Glycoside PK data absent; aglycone reference provides limited guidance
Expect altered absorption; in vivo design must account for glycosidic bond
Pharmacokinetics Drug Metabolism Bioavailability

Multi-Target Activity vs. Pure Antioxidants

Unlike simple antioxidants like ascorbic acid (Vitamin C) which primarily function as radical scavengers, Tamarixin is reported to possess a broader in vitro activity profile. Based on available vendor documentation and preliminary reports, Tamarixin exhibits antimicrobial activity against various strains, along with documented hepatoprotective effects in cellular models . This multi-target potential distinguishes it from single-mechanism flavonoids, making it a candidate for research into complex disease models where a combination of antioxidant, anti-inflammatory, and antimicrobial properties may be advantageous.

Multi-target profile
Class-level inference
Reported antimicrobial, antioxidant, anticancer, hepatoprotective activities
Broader in vitro screening profile than single-mechanism antioxidants
MIC values not publicly available; data to verify
Antimicrobial Research Hepatoprotection Multi-Target Screening

Tamarixin: Optimal Research Scenarios


Multi-Target Natural Product Screening

Tamarixin is an ideal candidate for inclusion in natural product libraries designed for phenotypic screening against diseases with complex etiologies, such as cancer, metabolic syndrome, or inflammatory disorders. Its reported multi-faceted in vitro activities—antioxidant, anticancer, antimicrobial, and hepatoprotective [1]—increase the likelihood of identifying a hit in assays where the precise molecular target is unknown. The availability of a baseline IC50 (>10 μM) for melanogenesis inhibition provides a useful benchmark for comparative potency in related cellular models.

Flavonol Glycoside SAR Studies

Tamarixin serves as a crucial tool compound for elucidating the role of 3-O-glycosylation in flavonol pharmacology. By comparing its activity with that of its aglycone, tamarixetin, and other quercetin derivatives, researchers can directly assess how the presence and nature of the sugar moiety influence bioactivity, cellular uptake, and in vivo pharmacokinetics. The known PK profile of tamarixetin [1] provides a comparative framework for understanding the potential impact of glycosylation on bioavailability and metabolism.

Analytical Reference Standard

Given its well-defined chemical structure (C22H22O12, MW 478.4) and availability in high purity (>98%), Tamarixin is suitable for use as a reference standard in the quality control of herbal preparations and dietary supplements derived from *Astragalus* or *Tamarix* species. Its presence can be used as a marker compound to standardize extracts and ensure batch-to-batch consistency in phytochemical research [1].

Application
Selection Property
Validation Focus
Multi-target natural product screening
Reported broad in vitro activity profile
Phenotypic hit identification in complex disease models
Flavonol glycoside SAR studies
3-O-glycosylation specificity
Influence of sugar moiety on bioactivity and PK
Analytical reference standard for botanicals
High purity and defined structure
Batch-to-batch consistency and marker compound qualification
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